(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a nitrobenzenesulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with a nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin compound 1: Extracted from a Chinese herb, known for its anticancer properties.
Uniqueness
(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12N2O7S |
---|---|
Molecular Weight |
316.29 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 |
InChI Key |
VHHZTZPBEAKESE-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.